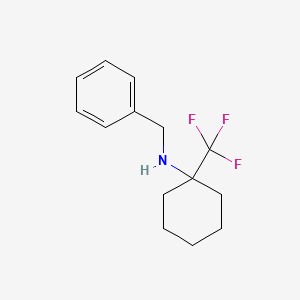

N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,18H,2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJXHNBXIQPIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N Benzyl 1 Trifluoromethyl Cyclohexan 1 Amine

Reactions at the Amine Functionality of N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine

The amine functionality in this compound is a key site for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives.

N-Alkylation of amines with alcohols is an environmentally favorable method for synthesizing substituted amines. nih.gov The nitrogen atom of the amine can act as a nucleophile, attacking an electrophilic carbon. This process is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. For instance, N-alkylation of aniline derivatives with benzyl (B1604629) alcohols has been successfully achieved using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts in solvent-free media. nih.gov Ir(III) complexes generally show better performance in these reactions. nih.gov Another approach involves the direct N-alkylation of primary and secondary amines using alkyl, benzylic, and allylic halides in an aqueous medium with sodium bicarbonate at elevated temperatures. researchgate.net

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This reaction is a fundamental transformation in organic synthesis. UV light can induce the N-acylation of primary and secondary amines with α-diketones at room temperature without the need for external photocatalysts or additives. organic-chemistry.org Mechanistic studies suggest that the α-diketone is converted to an intermediate which then undergoes a radical-based transformation to yield the acylated amine. organic-chemistry.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Benzyl alcohol, NHC–Ir(III) or NHC–Ru(II) catalyst, solvent-free | N-benzyl amines |

| N-Alkylation | Alkyl/Benzylic/Allylic halide, NaHCO3, aqueous medium, elevated temperature | Secondary/Tertiary amines |

| N-Acylation | α-Diketone, THF, UV light (350-380 nm), room temperature | N-acyl amines |

Amides: Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.gov A unified approach for the tandem preparation of various nitrogen heterocycles involves the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclizations. rsc.org Amides can also be synthesized under solvent-free conditions by triturating a carboxylic acid and urea with a catalytic amount of boric acid, followed by direct heating. researchgate.net

Ureas: Ureas are significant structural motifs in many biologically active compounds. A versatile and highly efficient two-step synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the corresponding urea in high purity. bioorganic-chemistry.com This method is effective for a variety of amines, including complex, water-soluble polyamines. bioorganic-chemistry.com Another approach involves the use of carbonyldiimidazole (CDI) with recyclable activated zinc metal, which is suitable for all types of amines and provides good to excellent yields of urea products. researchgate.net

Thioureas: Thioureas are organosulfur compounds analogous to ureas. wikipedia.org They can be synthesized through the reaction of amines with isothiocyanates. beilstein-journals.org A one-pot, two-step synthesis of non-symmetrical thioureas involves the initial formation of an isothiocyanate from an aniline, which then reacts with a different amine. beilstein-journals.org Another method involves the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which subsequently reacts with an amine to produce the N-acyl thiourea derivative. nih.gov

Table 2: Synthesis of Amides, Ureas, and Thioureas

| Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| Amides | Decarboxylative acylation and cyclization | α-Oxocarboxylic acids, ortho-substituted amines |

| Amides | Solvent-free synthesis | Carboxylic acid, urea, boric acid |

| Ureas | Two-step synthesis | 4-Nitrophenyl-N-benzylcarbamate, amine, then hydrogenolysis |

| Ureas | One-pot synthesis | Carbonyldiimidazole, activated zinc, amine |

| Thioureas | One-pot, two-step synthesis | Aniline, CS2, then another amine |

| Thioureas | Condensation reaction | Acid chloride, ammonium thiocyanate, then amine |

The N-benzyl group is often used as a protecting group for amines and can be removed under various conditions.

Oxidative N-debenzylation: Electrochemical methods provide a green chemistry approach to cleave the benzyl C–N bond. nih.gov This technique selectively oxidizes the C–N bond without the need for metal catalysts or external oxidants, using water as the oxygen source. nih.gov The proposed mechanism involves a single-electron oxidation of the benzylamine (B48309) at the anode to form a nitrogen radical cation intermediate. nih.gov

Reductive N-debenzylation (Hydrogenolysis): Catalytic transfer hydrogenation is a common and efficient method for N-debenzylation. mdma.ch This technique uses a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd-C) catalyst. mdma.chmdma.ch The reaction is typically rapid, often completing within minutes at reflux temperature. mdma.chmdma.ch This method is advantageous as it avoids the use of high-pressure hydrogen gas. mdma.ch

Table 3: Methods for N-Debenzylation

| Method | Reagents and Conditions | Advantages |

|---|---|---|

| Oxidative (Electrochemical) | Ts-OH·H2O, Et4NBF4, MeCN, H2O, platinum electrodes, constant current | Metal-free, no external oxidants, uses water as oxygen source |

| Reductive (Catalytic Transfer Hydrogenation) | 10% Pd-C, ammonium formate, dry methanol, reflux | Rapid, avoids high-pressure hydrogen gas |

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a unique substituent that significantly influences the chemical and physical properties of a molecule due to its strong electron-withdrawing nature and steric bulk.

The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. This property arises from the high electronegativity of the fluorine atoms. The presence of a -CF3 group can significantly impact the reactivity of adjacent functional groups. For instance, in N-trifluoromethyl amides, the -CF3 group decreases the nucleophilicity of the nitrogen atom, which can affect subsequent reactions at this site. nih.gov The synthesis of N-trifluoromethyl amides can be achieved from carboxylic acid halides and esters via isothiocyanates in the presence of silver fluoride (B91410). nih.gov The 3,5-bis(trifluoromethyl)phenyl group is often utilized in thiourea organocatalysts to enhance their catalytic activity due to its strong electron-withdrawing properties, which are beneficial for efficient hydrogen bonding. researchgate.net

The trifluoromethyl group is sterically demanding, which can influence the conformational preferences and reactivity of the molecule. The bulky nature of the -CF3 group can hinder the approach of reagents to nearby reaction centers, thereby affecting reaction rates and stereochemical outcomes. The synthesis of dibenzylamino-1-trifluoromethylcyclohexanol isomers highlights the influence of the -CF3 group on stereoselectivity. researchgate.net The relative configuration of the resulting diastereomers can be confirmed through X-ray crystallography. researchgate.net The steric hindrance and low nucleophilicity of proposed Ag–N(R)(CF3) intermediates can affect the conditions required for amide-bond formation in the synthesis of N-trifluoromethyl amides. nih.gov

Transformations of the Cyclohexyl Ring System

The cyclohexyl ring, substituted with a sterically demanding and highly electron-withdrawing trifluoromethyl group at the C1 position, presents a unique landscape for chemical transformations. Reactivity is influenced by both electronic effects of the CF3 group and the conformational rigidity of the cyclohexane (B81311) chair.

The functionalization of the peripheral sp³ C-H bonds of the cyclohexane ring in this compound is a significant synthetic challenge. The presence of the electron-withdrawing trifluoromethyl group deactivates the adjacent carbons, making them less susceptible to electrophilic attack. Furthermore, the tertiary amine can act as a directing group or a site of side reactions, complicating selective transformations.

Modern C-H functionalization strategies offer potential pathways, although direct application to this specific substrate is not extensively documented. Methodologies often rely on transition-metal catalysis to activate otherwise inert C-H bonds. While these methods have been applied to simpler cyclic amines and cyclohexanes, the unique electronic environment of the target molecule requires tailored approaches. For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize cyclohexadiene derivatives, showcasing the potential for activating specific C-H bonds within a cyclic system. However, the stability of the trifluoromethylated carbon center and potential catalyst inhibition by the amine present considerable hurdles.

Table 1: Representative C-H Functionalization Reactions on Cyclohexane Systems This table presents general examples of C-H functionalization on cyclohexane derivatives to illustrate potential, though not directly demonstrated, reaction pathways for the title compound.

| Substrate Class | Reagent/Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Cyclohexadiene | Diaryldiazomethane / Rh₂(S-PTAD)₄ | C-H Insertion | Triarylmethane (after oxidation) | nih.gov |

| tert-Butyl Cyclohexane | Dirhodium catalyst | C-H Functionalization | Scaffold for new compounds | emory.edu |

Ring-opening reactions of the cyclohexyl moiety in this compound would require cleavage of a stable C-C bond. Such reactions are energetically demanding for unstrained six-membered rings. However, strategies involving difluorocarbene have been shown to enable the ring-opening functionalization of unstrained cyclic amines, such as pyrrolidines and morpholines, to yield multifaceted acyclic structures organic-chemistry.org. This process typically involves the formation of an ammonium salt intermediate which then undergoes C-N bond cleavage organic-chemistry.org. Application of this methodology to the title compound could potentially lead to novel acyclic amine derivatives.

Conversely, ring expansion reactions represent a plausible synthetic route toward related structures. For example, the reaction of cyclic ketones with trifluoromethylating agents followed by a semipinacol-type rearrangement can lead to ring-expanded ketones bearing a trifluoromethyl group mdpi.com. A similar strategy starting from a substituted cyclopentanone could theoretically be envisioned as a pathway to the 1-(trifluoromethyl)cyclohexan-1-amine (B7882122) core. Another approach involves the reaction of chlorotrifluoromethyl carbene with five-membered cyclic dienes, which results in ring expansion to form trifluoromethylated six-membered aromatic compounds doi.org.

Table 2: Examples of Ring Expansion and Opening Reactions This table provides examples of reactions that alter cyclic structures, which are conceptually relevant to the transformation of the title compound's cyclohexyl ring.

| Reaction Type | Substrate Example | Key Reagent | Product Type | Reference |

|---|---|---|---|---|

| Trifluoromethylation/Ring Expansion | α-(1-hydroxycyclopentyl)-styrene | Togni's reagent, photocatalyst | Trifluoromethylated cyclohexanone (B45756) | mdpi.com |

| Carbene Insertion/Ring Expansion | Cyclopentadiene | Chlorotrifluoromethyl-1-diazirine | Benzotrifluoride | doi.org |

| Ring-Opening Functionalization | N-Phenylpyrrolidine | (Bromodifluoromethyl)trimethylsilane | Acyclic bromoformylated amine | organic-chemistry.org |

Reactivity of the Benzyl Moiety

The N-benzyl group contains two primary sites of reactivity: the aromatic phenyl ring and the benzylic methylene (B1212753) (CH₂) group.

The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). The N-alkylamino substituent (-NH-CH₂-cyclohexyl) is an activating group, meaning it increases the rate of EAS compared to benzene (B151609). This activation stems from the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction wikipedia.orgbyjus.com.

The N-alkylamino group is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the point of attachment byjus.com. This is because the resonance structures of the arenium ion intermediate show that the positive charge can be delocalized onto the nitrogen atom when the electrophile attacks at these positions, providing significant additional stability wikipedia.org.

Common EAS reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid is often too reactive for highly activated rings like N-benzylamines, leading to polysubstitution. Milder conditions, such as using N-bromosuccinimide (NBS), can provide better control nih.govyoutube.com.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the basic amine nitrogen, forming an -NH₂⁺- group, which is a strongly deactivating and meta-directing group chemistrysteps.com. To achieve ortho/para nitration, the amine is often first protected as an amide to moderate its reactivity and prevent protonation chemistrysteps.com.

Table 3: Representative Electrophilic Aromatic Substitution Reactions on Aniline Derivatives This table illustrates typical EAS reactions on activated aromatic amines, which are analogous to the expected reactivity of the N-benzyl moiety.

| Reaction | Substrate | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| Bromination | Aniline | Bromine water | 2,4,6-Tribromoaniline | byjus.com |

| Bromination | Aniline (Acetanilide protected) | Br₂ in Acetic Acid | para-Bromoacetanilide | youtube.com |

| Nitration | Aniline | HNO₃, H₂SO₄ | Mixture including meta-Nitroaniline | chemistrysteps.com |

| Sulfonation | Aniline | Fuming H₂SO₄ | para-Aminobenzenesulfonic acid | byjus.com |

The benzylic C-H bonds of the methylene group are the weakest C-H bonds in that moiety due to the resonance stabilization of the resulting benzylic radical or cation. This makes the benzylic position a prime target for oxidative functionalization.

Oxidation of N-benzylamines can lead to a variety of products depending on the oxidant and reaction conditions.

Oxidation to Imines/Nitrones: Strong oxidizing agents can convert the secondary amine to an imine or further to a nitrone. For instance, metal-free oxidation using hydrogen peroxide (H₂O₂) in solvents like methanol or acetonitrile can selectively oxidize benzylic secondary amines to the corresponding nitrones acs.orgacs.org.

Oxidation to Amides: N-heterocyclic carbene (NHC) catalyzed oxidation of N-benzylamines using tert-butyl hydroperoxide (TBHP) can yield the corresponding benzamide derivatives researchgate.net. Similarly, sulfate radical anions generated from K₂S₂O₈ can oxidize N-(arylsulfonyl)benzylamines to N-arylsulfonylimines beilstein-journals.org.

These transformations are valuable as they convert a relatively inert C-H bond into a functional group, providing a handle for further synthetic modifications.

Table 4: Examples of Benzylic C-H Oxidation in N-Benzylamine Systems

| Substrate | Oxidant/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| Dibenzylamine | H₂O₂ in CH₃CN | C-Phenyl-N-benzylnitrone | 93% | acs.org |

| N-benzyl-N-methylamine | H₂O₂ in CH₃CN | C-Phenyl-N-methylnitrone | 72% | acs.org |

| N-Benzyl-4-methoxyaniline | TBHP / NHC catalyst | N-(4-methoxyphenyl)benzamide | 89% | researchgate.net |

| N-(Phenylsulfonyl)benzylamine | K₂S₂O₈ / Pyridine | N-(Phenylsulfonyl)benzaldimine | 96% | beilstein-journals.org |

Mechanistic Studies of Key Transformations Involving this compound

While specific mechanistic studies on this compound are not widely published, the mechanisms of the key transformations involving its reactive moieties can be understood from studies on analogous systems.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on the benzyl group follows a well-established two-step pathway masterorganicchemistry.comlumenlearning.com:

Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. The resulting intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex wikipedia.orglumenlearning.com. For attack at the para position, the positive charge is delocalized over three carbons and, crucially, the nitrogen atom, which provides significant stabilization.

Re-aromatization: A weak base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon bearing the electrophile. This is a fast step that restores the aromatic π-system, leading to the substituted product masterorganicchemistry.comlumenlearning.com.

Mechanism of Benzylic C-H Oxidation: The oxidation of the benzylic position can proceed through different mechanisms depending on the oxidant.

Radical Pathway: Many benzylic oxidations are initiated by a hydrogen atom abstraction (HAT) from the benzylic carbon to form a resonance-stabilized benzylic radical libretexts.org. For example, in oxidations involving the sulfate radical anion (SO₄•⁻), the mechanism is proposed to involve an initial HAT from the benzylic position to generate the radical. This is followed by a single electron transfer (SET) to another SO₄•⁻ molecule, forming a benzylic cation, which is then quenched or deprotonated to yield the imine product beilstein-journals.org.

Ionic/Concerted Pathways: In other cases, particularly with metal-based oxidants, the mechanism may involve coordination of the metal to the amine followed by a concerted deprotonation or hydride transfer. For the metal-free oxidation of secondary amines to nitrones with H₂O₂, the proposed mechanism involves a two-step sequence: an initial oxidation forms a hydroxylamine intermediate, which is then further oxidized to the final nitrone product acs.orgacs.org.

Spectroscopic Probes for Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for confirming or refuting a proposed reaction mechanism. Various spectroscopic techniques can be employed to detect and characterize these often short-lived species.

For reactions involving this compound, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, serves as a highly sensitive probe. The trifluoromethyl group provides a unique spectroscopic handle with a large chemical shift dispersion, making it an excellent tool for monitoring changes in the local electronic environment. nih.govgoodreadingmagazine.com.au For instance, in a hypothetical oxidation reaction, the formation of an intermediate such as an iminium ion would lead to a significant downfield shift of the ¹⁹F NMR signal due to the increased electron-withdrawing nature of the positively charged nitrogen atom. Time-resolved NMR studies could potentially allow for the direct observation of the formation and decay of such intermediates. ed.ac.uk

Transient Absorption Spectroscopy (TAS) is another valuable technique for studying fast reactions and identifying fleeting intermediates. princeton.edunih.gov By using a pump pulse to initiate the reaction and a probe pulse to record the absorption spectrum at various time delays, the formation and decay of species with distinct electronic transitions can be monitored on timescales from picoseconds to microseconds. For example, in a photoredox-catalyzed reaction involving this compound, TAS could be used to observe the formation of radical cations or other excited-state species. acs.orgresearchgate.net The spectral and kinetic data obtained from these experiments can provide crucial information about the elementary steps of the reaction mechanism. nih.gov

A hypothetical application of transient absorption spectroscopy to study the oxidation of this compound is presented in the table below. The data illustrates the detection of a transient species and its subsequent decay.

Table 1: Hypothetical Transient Absorption Data for the Oxidation of this compound

| Time (μs) | Wavelength (nm) | Absorbance | Proposed Intermediate |

|---|---|---|---|

| 1 | 450 | 0.85 | Radical Cation |

| 10 | 450 | 0.55 | Radical Cation |

| 50 | 450 | 0.15 | Radical Cation |

| 100 | 450 | 0.02 | Radical Cation |

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative information about the factors that influence the rate of a chemical reaction. uri.edu The determination of the rate law, an equation that relates the reaction rate to the concentration of reactants, is a key objective of these studies. photophysics.comkhanacademy.org

For a reaction involving this compound, such as a nucleophilic substitution at the benzylic carbon, the rate law can distinguish between different mechanistic possibilities, for example, an Sₙ1 or Sₙ2 mechanism. wikipedia.orglibretexts.org A series of experiments would be conducted where the initial concentrations of the reactants are systematically varied, and the initial rate of the reaction is measured. msu.edu Spectroscopic methods, such as UV-Vis spectrophotometry or ¹H NMR spectroscopy, can be used to monitor the change in concentration of a reactant or product over time. nih.govmagritek.com

Stopped-flow spectroscopy is a technique particularly well-suited for studying the kinetics of fast reactions, often those that are complete within milliseconds. youtube.comnih.gov This method involves the rapid mixing of reactant solutions and monitoring the reaction progress in real-time. kg.ac.rs For instance, the kinetics of the reaction of this compound with an electrophile could be investigated using this technique to determine the rate constants for individual steps of the reaction. nih.gov

The following table presents hypothetical data from a kinetic study of the reaction between this compound and an alkylating agent, illustrating how the initial rate of reaction changes with the initial concentrations of the reactants.

Table 2: Hypothetical Initial Rate Data for the Alkylation of this compound

| Experiment | [this compound] (M) | [Alkylating Agent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.0 x 10⁻³ |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms during a chemical reaction, providing detailed insights into reaction mechanisms. nih.govijrpr.com By replacing an atom with one of its isotopes, it is possible to follow its path from reactant to product. whiterose.ac.uk

In the study of the reactivity of this compound, deuterium (²H) labeling can be used to probe the involvement of C-H bond cleavage in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE). nih.govprinceton.edu For example, if the reaction involves the abstraction of a hydrogen atom from the benzylic position, replacing the benzylic hydrogens with deuterium would result in a significant decrease in the reaction rate. nih.gov A primary KIE (kH/kD > 2) would provide strong evidence for C-H bond cleavage in the rate-determining step. acs.org

Nitrogen-15 (¹⁵N) labeling can also be employed to elucidate reaction mechanisms. nih.govresearchgate.net For instance, in a rearrangement reaction, ¹⁵N labeling of the amine nitrogen would allow for the determination of whether the nitrogen atom remains bonded to the same atoms throughout the reaction or if it migrates to a different position within the molecule. researchgate.net The position of the ¹⁵N label in the product can be determined using mass spectrometry or ¹⁵N NMR spectroscopy. nih.gov

The table below presents hypothetical results from a deuterium labeling experiment designed to investigate the mechanism of oxidation of this compound.

Table 3: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | 3.6 x 10⁻³ | 6.0 |

| N-(dideuterobenzyl)-1-(trifluoromethyl)cyclohexan-1-amine | 6.0 x 10⁻⁴ |

The significant primary kinetic isotope effect observed in this hypothetical experiment would strongly suggest that the cleavage of a benzylic C-H bond is the rate-determining step of the oxidation reaction.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 1 Trifluoromethyl Cyclohexan 1 Amine Analogues

Design Principles for N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine Analogues

The design of new analogues is a methodical process involving the modification of distinct parts of the lead compound. This includes the N-benzyl group, the cyclohexane (B81311) core, and the trifluoromethyl substituent, each offering unique opportunities for property modulation.

The N-benzyl group is a common motif in pharmacologically active compounds and serves as a key point for modification to alter biological activity and properties. Research on various classes of compounds has established that substitutions on the aromatic ring of the benzyl (B1604629) group can significantly impact receptor binding affinity, selectivity, and functional activity.

For instance, in studies on N-benzyl phenethylamines, introducing substituents like hydroxyl or methoxy (B1213986) groups at different positions on the benzyl ring led to a wide range of affinities and selectivities for serotonin (B10506) receptors. Similarly, in the context of nitrone antioxidants, the presence and position of fluorine atoms on the N-benzyl ring were found to modulate their radical scavenging ability. These findings suggest that a systematic exploration of electron-donating and electron-withdrawing groups, as well as sterically diverse substituents on the benzyl ring of this compound, could fine-tune its pharmacological profile.

The general principles derived from these studies can be summarized in the following table:

| Modification Type | Potential Impact on Analogue Properties | Rationale/Example |

| Positional Isomerism | Altered binding affinity and selectivity | The position of a substituent (e.g., ortho, meta, para) changes the electronic distribution and steric profile, affecting interactions with target proteins. |

| Electronic Effects | Modulated potency and receptor affinity | Electron-withdrawing groups (e.g., -F, -CF3) or electron-donating groups (e.g., -OH, -OCH3) can influence key electronic interactions like hydrogen bonding or π-π stacking. |

| Steric Bulk | Increased selectivity or hindered binding | Introducing bulky substituents can create more specific interactions or, conversely, prevent the molecule from fitting into a binding pocket. |

| Bioisosteric Replacement | Maintained or improved activity with altered physicochemical properties | Replacing a phenyl ring with a bioisosteric heterocycle (e.g., pyridine) can change properties like solubility and metabolism while preserving key binding interactions. |

These principles guide the rational design of new analogues by providing a framework to predict how specific structural changes to the N-benzyl moiety might translate into desired biological or physical properties.

The cyclohexane ring acts as a three-dimensional scaffold, and substitutions on this ring can profoundly influence the compound's conformational preferences and, consequently, its biological activity. The introduction of substituents can lock the ring into a specific chair conformation, orienting the other functional groups in a defined spatial arrangement.

Studies on related cyclohexylamine (B46788) derivatives, such as norketamine analogues, have shown that adding substituents to the cyclohexane ring can alter anesthetic and analgesic properties. The position and stereochemistry of these substituents are critical. For example, in 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol isomers, the relative stereochemistry (cis vs. trans) dictates whether the amino group adopts an axial or equatorial position, a key determinant of its interaction potential.

Key design considerations for modifying the cyclohexane ring include:

Positional Isomerism : Placing substituents at different positions (e.g., C2, C3, C4) will alter the spatial relationship between the substituent and the geminal amino and trifluoromethyl groups.

Conformational Locking : The introduction of bulky groups can restrict the ring's flexibility, leading to a more rigid and conformationally defined analogue.

The following table illustrates the potential effects of cyclohexane ring substitutions:

| Position of Substitution | Type of Substituent | Potential Effect |

| C4 | Small polar (e.g., -OH) | May improve solubility and introduce new hydrogen bonding opportunities. |

| C4 | Bulky nonpolar (e.g., -t-butyl) | Can lock the chair conformation, influencing the orientation of the C1 substituents. |

| C2 or C3 | Chiral center introduction | Can lead to stereoisomers with different biological activities and potencies. |

The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its unique properties. It is strongly electron-withdrawing, metabolically stable, and highly lipophilic, often enhancing a compound's membrane permeability and binding affinity.

Replacing the CF3 group with other fluorinated alkyl groups or different electron-withdrawing moieties is a common strategy to modulate a compound's properties. The goal is to optimize lipophilicity, metabolic stability, and target interactions. For example, substituting a CF3 group with a trifluoromethoxy (OCF3) group can further increase lipophilicity.

Research into fluorinated groups in other molecular contexts has demonstrated that the degree of fluorination can have a significant impact. For instance, in glycosylation reactions, increasing the number of CF3 groups on a benzyl protecting group systematically improved the stereoselectivity of the reaction, highlighting the powerful electronic influence of these moieties.

Potential variations at the trifluoromethyl position and their expected consequences are outlined below:

| Variation | Rationale | Expected Change in Properties |

| Pentafluoroethyl (C2F5) | Increase lipophilicity and steric bulk. | Potentially enhanced membrane permeability and altered binding interactions. |

| Difluoromethyl (CHF2) | Reduce lipophilicity compared to CF3; potential for hydrogen bond donation. | Modified solubility and potential for new interactions at the binding site. |

| Trifluoromethylamine (N-CF3) | While N-CF3 groups on amines can be unstable, their incorporation into other parts of a molecule can increase lipophilicity and metabolic stability compared to N-methyl analogues. | This specific variation at the C1 position would be synthetically challenging and is less common than C-CF3 groups. |

| Non-fluorinated isosteres (e.g., isopropyl) | Serve as a non-fluorinated control to assess the specific contribution of the CF3 group. | Likely to decrease metabolic stability and alter electronic properties significantly. |

Conformational Analysis of this compound

Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for rationalizing its activity. The spatial arrangement of the benzyl, amino, and trifluoromethyl groups, dictated by the cyclohexane chair conformation and rotation around single bonds, determines how the molecule presents itself to its biological target.

Spectroscopic Determination of Conformations (e.g., NMR, X-ray)

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating molecular conformations.

X-ray Crystallography provides a precise, static picture of the molecule's structure in the solid state. For a molecule like this compound, a crystal structure would definitively establish the chair conformation of the cyclohexane ring, the relative orientations of the C1 substituents, and the torsion angles of the N-benzyl group. Studies on similar complex molecules have successfully used this technique to assign stereochemistry and observe intramolecular interactions.

NMR Spectroscopy , performed in solution, offers insights into the molecule's dynamic conformational behavior. Key NMR techniques include:

¹H and ¹³C NMR : Chemical shifts and coupling constants provide information about the electronic environment and dihedral angles between protons, helping to infer the dominant conformation.

Nuclear Overhauser Effect (NOE) : NOESY or ROESY experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the three-dimensional structure in solution.

Variable-Temperature NMR : This technique can be used to study the energetics of conformational changes, such as the ring flip of the cyclohexane moiety or restricted rotation around the C-N or N-benzyl bonds.

¹⁹F NMR : The trifluoromethyl group serves as a sensitive probe. Its chemical shift can be influenced by the surrounding molecular environment, making it useful for conformational studies, particularly when using chiral derivatizing agents to distinguish between enantiomers or diastereomers.

Computational Modeling of Preferred Conformations

Computational modeling complements experimental data by providing a detailed energetic landscape of all possible conformations. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the geometries and relative stabilities of different conformers.

For this compound, computational modeling would involve:

Conformational Search : Systematically rotating all single bonds (e.g., the C-N bond, the N-CH2 bond, and the CH2-Ph bond) to generate a wide range of possible structures.

Geometry Optimization : Calculating the lowest energy (most stable) geometry for each potential conformer.

Energy Calculation : Determining the relative energies of all stable conformers to predict their population distribution at a given temperature.

Studies on flexible N-benzyl amides have successfully used DFT calculations to identify multiple stable conformers and to rationalize the complex NMR spectra that arise from the co-existence of these rotamers in solution. By combining computational predictions with experimental NMR data, a comprehensive model of the molecule's conformational preferences and dynamic behavior can be developed. This integrated approach is essential for understanding how the molecule's shape and flexibility relate to its biological function.

Electronic and Steric Effects of Trifluoromethylation on SAR/SPR

The introduction of a trifluoromethyl (CF₃) group into organic molecules imparts unique physicochemical properties that can profoundly influence their biological activity and pharmacokinetic profiles. In the context of this compound analogues, the CF₃ group, positioned at the C1-position of the cyclohexane ring, exerts significant electronic and steric effects that are crucial for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Electronic Effects: The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov Its strong inductive effect (-I) is a result of the high electronegativity of the three fluorine atoms. This can influence the molecule in several ways:

Acidity/Basicity: The electron-withdrawing nature of the CF₃ group decreases the basicity of the adjacent amine. This alteration in the pKa value can significantly affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, membrane permeability, and ability to interact with biological targets through ionic bonds or hydrogen bonding.

Binding Interactions: The electronic perturbation caused by the CF₃ group can modulate the strength of interactions with target proteins. It can alter the electron density of the entire cyclohexyl scaffold and influence distal functional groups, potentially enhancing binding affinity to receptors or enzyme active sites. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov This often leads to an increased half-life and improved bioavailability of the drug candidate.

Steric Effects: The trifluoromethyl group is sterically more demanding than a hydrogen atom and is often considered a bioisostere for a methyl group, although it is significantly larger (van der Waals radius of CF₃ is ~2.7 Å compared to ~2.0 Å for CH₃). nih.gov This steric bulk has several implications for SAR and SPR:

Conformational Restriction: The presence of the bulky CF₃ group at the C1-position of the cyclohexane ring can lock the ring into a specific chair conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Receptor Selectivity: The size and shape of the CF₃ group can influence how the molecule fits into a binding pocket. In some cases, its bulk may be essential for occupying a specific hydrophobic pocket within the receptor, thereby increasing potency and selectivity for the intended target over off-targets. Conversely, steric hindrance can also prevent the molecule from binding effectively if the pocket is too small.

The interplay between these electronic and steric factors is critical. For instance, in the development of certain TRPV1 antagonists, analogues containing a trifluoromethylbenzyl C-region were investigated, demonstrating that the electronic nature and position of the CF₃ group on the aromatic ring were key determinants of antagonist potency. nih.gov

| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 |

| Hansch Lipophilicity Parameter (π) | 0.00 | 0.56 | 0.88 |

| Hammett Electronic Parameter (σₚ) | 0.00 | -0.17 | 0.54 |

Relationship Between Structure and Molecular Recognition (Theoretical/In Vitro)

Understanding how this compound analogues are recognized at a molecular level by their biological targets is fundamental to rational drug design. This is typically explored through a combination of in vitro binding assays and theoretical studies.

While the specific biological targets for this compound are not extensively defined in the literature, studies on structurally related compounds provide valuable insights into potential binding interactions. For example, N-benzyl-cyclohexanamine scaffolds (lacking the C1-CF₃ group) have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where they are thought to bind to the central active site of the enzymes. mdpi.com

Based on this and other analogue studies, a hypothetical binding model for this class of compounds can be proposed. Molecular docking studies on other N-benzyl derivatives targeting receptors like σ1/σ2 or TRPV1 have revealed common interaction patterns that are likely relevant. nih.govnih.gov

Hydrogen Bonding: The secondary amine in the parent structure can act as a crucial hydrogen bond donor or acceptor. Docking studies of similar ligands have shown interactions with key acidic amino acid residues like Glutamic Acid (Glu) or Aspartic Acid (Asp) in the active site. nih.gov

Hydrophobic and van der Waals Interactions: The cyclohexyl ring, particularly with the lipophilic CF₃ group, is well-suited to occupy hydrophobic pockets lined with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Alanine.

Aromatic Interactions: The N-benzyl group can engage in several types of π-interactions. These include π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, and π-alkyl interactions with residues like Leucine or Methionine. nih.gov In some cases, cation-π interactions between the protonated amine and an aromatic ring are also possible.

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amine (NH) | Hydrogen Bond, Ionic Bond | Asp, Glu, Ser, Thr |

| Benzyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Cyclohexyl Ring | Hydrophobic, van der Waals | Leu, Ile, Val, Ala |

| Trifluoromethyl Group | Hydrophobic, Dipole-Dipole | Leu, Ile, Phe |

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. For analogues of this compound, MD simulations would be a critical next step following docking to validate the predicted binding poses and deepen the understanding of molecular recognition.

An MD simulation would typically involve placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over time to model the system's movements. Such simulations could provide several key insights:

Binding Stability: MD simulations can assess the stability of the ligand's position and conformation within the binding pocket. If a ligand remains in its docked pose throughout the simulation, it suggests a stable and favorable interaction.

Role of Water Molecules: These simulations can reveal the role of specific water molecules in mediating interactions between the ligand and the protein, which is often missed in static docking.

Conformational Changes: MD can show how the protein target might adapt its conformation to better accommodate the ligand (a concept known as "induced fit").

Binding Free Energy Calculation: Advanced MD-based methods, such as MM/PBSA or free energy perturbation (FEP), can be used to calculate the binding free energy, providing a quantitative prediction of the ligand's affinity that can be compared with experimental data.

For this class of compounds, MD simulations would be invaluable for confirming the orientation of the trifluoromethylated cyclohexane ring within a hydrophobic pocket and assessing the stability of the key hydrogen bonds and aromatic interactions formed by the amine and benzyl groups, respectively.

Development of SAR Models for this compound Derivatives

To systematically explore the SAR and guide the design of more potent and selective analogues, computational modeling techniques are employed. These range from quantitative models that correlate molecular features with activity to more visual, feature-based approaches.

QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of this compound derivatives, a QSAR study would involve calculating a set of numerical values, or "descriptors," for each analogue and using statistical methods to create a predictive model.

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule. A common method is Genetic Function Approximation with Multiple Linear Regression (GFA-MLR), which selects the most relevant descriptors to build a linear equation of the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) and c₁, c₂, etc., are their coefficients.

3D-QSAR: This approach considers the 3D structure of the molecules and how their properties vary in 3D space. Common methods include:

Comparative Molecular Field Analysis (CoMFA): This method places each aligned molecule in a 3D grid and calculates steric and electrostatic fields at each grid point. It then correlates variations in these fields with changes in biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model.

The results of a 3D-QSAR study are often visualized as 3D contour maps, highlighting regions where modifications to the molecular structure would likely increase (favorable regions) or decrease (unfavorable regions) biological activity.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Size and composition |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

| Electronic | Dipole Moment, Partial Charges | Electron distribution |

| Physicochemical | logP, Molar Refractivity, TPSA | Lipophilicity, bulk, polarity |

| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | 3D shape and charge distribution |

The development of new this compound analogues can be pursued through two primary design strategies:

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information derived from a set of known active and inactive molecules.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active. For this series, a pharmacophore model might include features like a hydrophobic group (cyclohexyl ring), an aromatic ring (benzyl group), a hydrogen bond donor/acceptor (amine), and possibly another hydrophobic feature for the CF₃ group. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model.

Scaffold Hopping: This involves replacing the central chemical scaffold (e.g., the trifluoromethyl-cyclohexylamine core) with a different chemical moiety while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Structure-Based Design: This powerful approach is employed when the 3D structure of the target protein (from X-ray crystallography or NMR) is available.

Docking and Scoring: As described in section 4.4.1, virtual libraries of potential analogues can be docked into the active site of the target. The predicted binding poses and scores are used to prioritize which compounds to synthesize and test.

De Novo Design: This involves computationally "growing" a new molecule directly within the active site of the target, piece by piece, to ensure optimal complementarity with the binding pocket. For example, knowing the shape and nature of the pocket that binds the N-benzyl group would allow for the rational design of substitutions on the aromatic ring to form new, favorable interactions and enhance potency.

Both approaches are complementary and are often used in an iterative cycle of design, synthesis, and testing to optimize the properties of a lead compound.

Advanced Analytical and Spectroscopic Characterization Techniques Applied to N Benzyl 1 Trifluoromethyl Cyclohexan 1 Amine Research

High-Resolution Mass Spectrometry for Molecular Structure Elucidation (Beyond Basic ID)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine, offering more than just the molecular weight. nih.gov By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. mdpi.comresearchgate.net This capability is crucial for distinguishing between isomers and confirming the presence of the trifluoromethyl group.

Advanced ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), coupled with time-of-flight (TOF) or Orbitrap mass analyzers, enable the generation of high-quality mass spectra. beilstein-journals.org Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable information about the molecule's structure. Characteristic fragmentation patterns, such as the loss of the benzyl (B1604629) group or cleavage of the cyclohexyl ring, can be rationalized to support the proposed structure.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 258.1518 | 258.1521 | 1.2 |

| [M-CF₃]⁺ | 188.1383 | 188.1380 | -1.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. rsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals, as well as the determination of stereochemistry and conformational dynamics. rsc.orgrsc.orgresearchgate.netslideshare.netnih.gov

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the cyclohexyl ring. The coupling patterns and chemical shifts of the cyclohexyl protons can offer initial insights into the ring's conformation. rsc.orgresearchgate.netslideshare.netnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The quaternary carbon attached to the trifluoromethyl group is a characteristic downfield signal. The chemical shifts of the cyclohexyl carbons are sensitive to their stereochemical environment. rsc.orgresearchgate.netslideshare.netnih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative, typically showing a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal confirms the presence of the CF₃ group. rsc.org

Table 2: Representative NMR Chemical Shift Data (in ppm)

| Nucleus | Chemical Shift (δ) |

|---|---|

| ¹H (Aromatic) | 7.20 - 7.40 |

| ¹H (Benzyl CH₂) | ~3.80 |

| ¹H (Cyclohexyl) | 1.20 - 2.00 |

| ¹³C (Aromatic) | 127 - 140 |

| ¹³C (Benzyl CH₂) | ~50 |

| ¹³C (C-CF₃) | ~65 (quartet due to C-F coupling) |

| ¹³C (Cyclohexyl) | 20 - 40 |

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and the through-space relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the benzyl and cyclohexyl spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the benzyl group to the cyclohexyl ring via the nitrogen atom and for confirming the position of the trifluoromethyl group. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the benzyl protons and specific cyclohexyl protons can reveal the orientation of the benzyl group relative to the ring. researchgate.net

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring in solution, such as ring inversion of the cyclohexane (B81311) moiety or restricted rotation around single bonds. ox.ac.uknih.govsciencepublishinggroup.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, conformational exchange may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of this data can provide thermodynamic parameters for the conformational processes. nih.govsciencepublishinggroup.comrit.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about bond lengths, bond angles, and torsional angles. vensel.org

Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) at the chiral center, provided a suitable crystal is obtained and anomalous dispersion effects are measured. nih.gov The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

For enantiomerically enriched samples of this compound, chiral chromatography is the primary technique used to determine the enantiomeric excess (ee). uma.esheraldopenaccess.us This involves separating the enantiomers on a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method where the sample is passed through a column packed with a chiral stationary phase. chromatographyonline.com The two enantiomers interact differently with the CSP, leading to different retention times and their separation. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC can also be an effective method for enantiomeric separation. gcms.czresearchgate.net Similar to HPLC, a chiral stationary phase is used to resolve the enantiomers.

The choice of the specific chiral column and chromatographic conditions is critical for achieving baseline separation of the enantiomers, which is necessary for accurate determination of the enantiomeric excess. heraldopenaccess.uschromatographyonline.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the characterization of this compound. These techniques provide detailed information regarding the molecule's functional groups, bonding arrangements, and conformational structure by probing the vibrational modes of its constituent atoms.

Functional Group Identification: The IR and Raman spectra of this compound are characterized by a series of distinct bands that correspond to the specific vibrational motions of its structural components. The secondary amine (N-H) group typically exhibits a moderate stretching vibration in the 3300-3500 cm⁻¹ region of the IR spectrum. The aliphatic C-H stretching vibrations of the cyclohexyl ring and the methylene bridge appear in the 2850-3000 cm⁻¹ range, while the aromatic C-H stretches of the benzyl group are found slightly higher, typically between 3000-3100 cm⁻¹.

The trifluoromethyl (CF₃) group is a strong spectroscopic reporter. It gives rise to intense absorption bands in the IR spectrum due to the high polarity of the C-F bonds. The asymmetric and symmetric C-F stretching modes are typically observed in the broad region of 1350-1100 cm⁻¹. Specifically for trifluoromethyl groups attached to other carbons, a strong and characteristic band often appears near 1330 cm⁻¹ due to the C-CF₃ stretching mode. ias.ac.in The symmetric stretching mode of the CF₃ group can be found at lower wavenumbers, often around 750 cm⁻¹. ias.ac.in

Vibrations associated with the benzene (B151609) ring of the benzyl moiety produce several characteristic bands, including C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending modes below 900 cm⁻¹, which can be indicative of the substitution pattern.

Conformational Analysis: The flexible cyclohexyl ring of this compound can exist in different chair conformations, leading to either an axial or equatorial orientation of the trifluoromethyl and N-benzylamino substituents. Vibrational spectroscopy is sensitive to these subtle structural changes. The precise frequencies and intensities of C-H, C-C, and C-N vibrational modes can differ between conformers. By analyzing the spectra, potentially at variable temperatures, it is possible to identify the presence of different conformational isomers and, in some cases, determine their relative thermodynamic stabilities. The analysis of the "fingerprint" region (below 1500 cm⁻¹) in both IR and Raman spectra is particularly useful for distinguishing between such closely related spatial arrangements.

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

Interactive Table 5.5.1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| N-H Stretch | Secondary Amine (N-H) | 3300 - 3500 | Medium | Weak | Position is sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | Benzyl Ring (C-H) | 3000 - 3100 | Medium | Strong | Multiple weak bands are possible. |

| Aliphatic C-H Stretch | Cyclohexyl & CH₂ | 2850 - 3000 | Strong | Strong | Includes both symmetric and asymmetric stretches. |

| C=C Ring Stretch | Benzyl Ring | 1450 - 1600 | Medium-Strong | Strong | Typically appears as a pair of bands. |

| Asymmetric CF₃ Stretch | Trifluoromethyl (CF₃) | 1200 - 1290 | Very Strong | Medium | Often one of the most intense bands in the IR spectrum. bjp-bg.com |

| Symmetric CF₃ Stretch | Trifluoromethyl (CF₃) | 1120 - 1200 | Very Strong | Strong | Can be coupled with other vibrations. bjp-bg.com |

| C-N Stretch | Amine (C-N) | 1020 - 1250 | Medium | Medium-Weak | |

| C-CF₃ Stretch | C-CF₃ Bond | ~1330 | Strong | Weak-Medium | A characteristic frequency for compounds with a CF₃ group. ias.ac.in |

| C-H Out-of-Plane Bend | Benzyl Ring (C-H) | 690 - 900 | Strong | Weak | Position is characteristic of the ring's substitution pattern (monosubstituted). |

| CF₃ Deformation | Trifluoromethyl (CF₃) | 510 - 690 | Medium | Medium | Includes scissoring and rocking modes. bjp-bg.com |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the investigation of chiral molecules. daveadamslab.com It measures the differential absorption of left- and right-circularly polarized light by a sample. While this compound itself is achiral, the introduction of a chiral center, for instance at the benzylic carbon or on the cyclohexane ring, would yield chiral analogues for which CD spectroscopy would be an indispensable characterization tool.

The primary chromophore in a chiral analogue of this compound is the phenyl group of the benzyl moiety. The π→π* electronic transitions of the aromatic ring, which are inactive in non-chiral UV-Vis absorption, become CD-active when perturbed by the asymmetric environment of a nearby stereocenter. This results in characteristic CD signals, known as Cotton effects, which can be either positive or negative depending on the absolute configuration of the enantiomer.

Stereochemical Assignment: A pair of enantiomers of a chiral this compound analogue would produce CD spectra that are perfect mirror images of each other. This property allows for the unambiguous differentiation between enantiomers and is fundamental for monitoring enantiomeric excess (ee).

For the definitive assignment of absolute configuration, direct analysis of the CD spectrum can sometimes be correlated with theoretical calculations. However, more robust and common methods involve the use of established protocols. For chiral secondary amines, a widely used technique involves derivatization or complexation with an achiral, CD-sensitive host molecule, such as a dimeric zinc porphyrin. columbia.edu The formation of a host-guest complex induces a preferred helicity in the host, resulting in a strong and predictable exciton-coupled CD signal. The sign of the resulting CD couplet can then be directly correlated to the absolute configuration of the amine's stereocenter. columbia.edu Similar approaches using different chromophoric derivatizing agents or metal complexes have been successfully applied to a wide range of chiral amines. nih.govnih.gov

The following conceptual table illustrates the expected CD data for a hypothetical pair of enantiomers of a chiral analogue.

Interactive Table 5.6.1: Conceptual CD Spectral Data for a Pair of Chiral Analogues

| Wavelength (λ) of Maximum Absorption | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Band Assignment (Hypothetical) |

| ~268 nm | +15,000 | -15,000 | ¹Lₐ Phenyl Transition |

| ~220 nm | -25,000 | +25,000 | ¹B Phenyl Transition |

Computational Chemistry and Theoretical Studies of N Benzyl 1 Trifluoromethyl Cyclohexan 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations are fundamental for predicting molecular geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine, DFT studies would be invaluable for understanding its fundamental properties.

A typical DFT investigation would begin with geometry optimization to find the lowest energy conformation of the molecule. mdpi.com Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311+G(d,p) are commonly employed for such calculations on organic molecules containing nitrogen and fluorine. mdpi.comresearchgate.net

Once the optimized structure is obtained, a variety of electronic properties can be calculated. These include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule might interact with other reagents or biological targets. researchgate.net

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. researchgate.net

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for a more confident assignment of spectral bands to specific molecular motions. mdpi.com

While DFT studies have been performed on compounds with similar functional groups, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide and various trifluoromethyl-containing amines, specific published data for this compound is not available. mdpi.comnih.gov

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, often used as a benchmark for other methods. For this compound, these methods could be used to obtain very precise calculations of its geometry and energy, further refining the understanding of its electronic structure.

Transition State Modeling for Reaction Pathways

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. QM methods, particularly DFT, are frequently used to model these transient structures. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By calculating the energy of the reactants, products, and the transition state, an activation energy barrier can be determined, providing insight into the reaction's kinetics and feasibility. Such calculations would clarify the step-by-step process of bond breaking and formation.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a way to study the conformational behavior and dynamics of molecules by using classical physics approximations.

Conformational Space Exploration

The cyclohexyl ring in this compound is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. The substituents—the amino-benzyl group and the trifluoromethyl group, both attached to the same carbon (C1)—can be in either axial or equatorial positions.

Below is a hypothetical data table illustrating the kind of results a conformational analysis would yield.

| Conformer | N-benzyl Group Position | CF3 Group Position | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 | Equatorial | Axial | Data not available | Data not available |

| Chair 2 | Axial | Equatorial | Data not available | Data not available |

Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.

Solvent Effects on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's conformation and electronic properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This is typically done within a molecular dynamics (MD) framework. An MD simulation would model the movement of the solute and solvent molecules over time, providing detailed insights into specific interactions like hydrogen bonding and the dynamic structure of the solvation shell. nih.gov

For this compound, simulations could reveal how solvents of different polarities might shift the conformational equilibrium or influence its reactivity by stabilizing or destabilizing transition states.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are fundamental for the structural elucidation of molecules like this compound. Methods based on Density Functional Theory (DFT) are prominently used to forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. acs.orgprotheragen.ai

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a widely adopted approach used in conjunction with DFT. nih.govacs.orgimist.ma This method calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov The predicted chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. mdpi.com This allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra, providing valuable data for confirming the molecule's structure. The presence of the trifluoromethyl group makes ¹⁹F NMR prediction particularly relevant. researchgate.net

Similarly, vibrational frequencies for an IR spectrum can be calculated using DFT. arxiv.org These calculations determine the fundamental vibrational modes of the molecule. nih.gov Due to the nature of the harmonic approximation used in these calculations, the resulting frequencies are often systematically higher than experimental values. To correct for this and account for anharmonicity, the computed frequencies are typically multiplied by an empirical scaling factor, leading to a predicted spectrum that aligns more closely with experimental results. nih.gov

Illustrative Predicted Spectroscopic Data for this compound

| Predicted NMR Chemical Shifts (δ, ppm) | Predicted IR Frequencies (cm⁻¹) | ||

|---|---|---|---|

| Nucleus/Group | Predicted Shift | Vibrational Mode | Predicted Frequency |

| ¹H (Aromatic, Benzyl) | 7.2 - 7.4 | N-H Stretch | ~3350 |

| ¹H (CH₂, Benzyl) | ~3.8 | C-H Stretch (Aromatic) | 3030 - 3100 |

| ¹H (Cyclohexyl) | 1.2 - 1.8 | C-H Stretch (Aliphatic) | 2850 - 2960 |

| ¹H (N-H) | ~2.1 | C-F Stretch (CF₃) | 1100 - 1250 (strong) |

| ¹³C (Aromatic, Benzyl) | 127 - 140 | C-N Stretch | ~1280 |

| ¹³C (CH₂, Benzyl) | ~55 | ||

| ¹³C (C-CF₃, Cyclohexyl) | ~65 (quartet due to C-F coupling) | ||

| ¹³C (CF₃) | ~125 (quartet due to C-F coupling) | ||

| ¹⁹F (CF₃) | ~ -75 |

Molecular Docking and Scoring for Theoretical Binding Interactions (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for predicting non-clinical binding interactions and helps to hypothesize the potential biological targets of a compound. The process involves sampling numerous conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on predicted binding affinity. nih.govnih.gov

For a molecule like this compound, a docking study would begin with the selection of a plausible protein target. Given the structural similarities to known bioactive molecules, potential targets could include enzymes like monoamine oxidase B (MAO-B) or various neurotransmitter receptors. nih.govresearchgate.net The docking simulation would then place the ligand into the active site of the chosen receptor, and the scoring function would calculate a value, often expressed in kcal/mol, representing the estimated binding free energy. The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor. researchgate.net

Illustrative Molecular Docking Results for this compound against a Hypothetical Target (MAO-B)

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amine (N-H) group with Tyr435 |

| Hydrophobic Interactions | Benzyl (B1604629) ring with Tyr398, Phe343 |

| Cyclohexyl ring with Leu171, Ile199 | |

| Other Interactions | Trifluoromethyl group with hydrophobic pocket near FAD cofactor |

Virtual Screening Methodologies for this compound Analogue Discovery

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify structures that are most likely to possess a desired biological activity. wikipedia.orgslideshare.net These methodologies are essential for discovering analogues of a lead compound like this compound. VS can be broadly categorized into structure-based and ligand-based approaches. sygnaturediscovery.com

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a biological target. wikipedia.org In this approach, a library containing millions of compounds is docked into the target's binding site, and molecules are ranked based on their docking scores. This method is effective for finding new scaffolds that are complementary to the target's active site.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active. nih.gov A model, such as a pharmacophore, is built based on the structural features of the lead compound. rsc.orgresearchgate.net This pharmacophore model, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers), is then used as a query to search chemical databases for other molecules that match these features. nih.gov This is an effective strategy when a high-resolution structure of the target is not available.

General Workflow for Virtual Screening

| Step | Ligand-Based Approach | Structure-Based Approach |

|---|---|---|

| 1. Preparation | Generate a 3D pharmacophore model from this compound. | Prepare the 3D structure of the target protein (e.g., from PDB). Define the binding site. |

| 2. Database | Select a large, diverse compound library (e.g., ZINC, Enamine REAL). | Select and prepare a large library of 3D compound structures. |

| 3. Screening | Screen the library against the pharmacophore model to find matching molecules. | Dock each molecule in the library into the protein's binding site. |

| 4. Filtering & Ranking | Rank hits based on how well they fit the model (fit score). | Rank hits based on their binding affinity (docking score). |

| 5. Post-Processing | Apply drug-likeness filters (e.g., Lipinski's Rule of Five) and select a diverse subset of hits. | Visually inspect top-scoring poses and apply ADME/Tox filters. |

| 6. Output | A smaller, enriched list of candidate analogues for experimental testing. |

Topological and Graph Theory Approaches for Chemical Space Analysis